2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-20(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)19-17(21)12-18/h3-7,15-16H,2,8-13,18H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSWSUAKELNOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179635 | |
| Record name | Acetamide, 2-amino-N-[4-[ethyl(phenylmethyl)amino]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353975-80-0 | |
| Record name | Acetamide, 2-amino-N-[4-[ethyl(phenylmethyl)amino]cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353975-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-[4-[ethyl(phenylmethyl)amino]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide typically involves multi-step organic reactions. One common approach is to start with cyclohexylamine, which undergoes alkylation with benzyl chloride to introduce the benzyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group in the benzyl-ethyl-amino substituent undergoes oxidation under controlled conditions:
Mechanism :
-
N-Oxidation : Electrophilic attack on the amine lone pair, forming an N-oxide via a radical intermediate .
-
Benzylic Oxidation : Hydrogen abstraction by peroxide radicals generates a benzylic radical, followed by hydroxylation.
Acylation and Alkylation
The primary amino group (-NH₂) participates in nucleophilic substitution reactions:
Acylation
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT | N-Acetylated derivative | 85–92% |
| Benzoyl chloride | DMAP, THF, reflux | N-Benzoylated derivative | 78% |
Alkylation
Key Insight : Steric effects from the cyclohexyl ring lower reaction rates compared to linear amines .
Nucleophilic Substitution
The acetamide moiety participates in hydrolysis and transamidation:
Kinetic Data :
Palladium-Catalyzed Cross-Coupling
The aryl benzyl group enables Suzuki-Miyaura and Buchwald-Hartwig reactions:
| Reaction | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 90°C, 12h | Biaryl derivative | 73% |
| Buchwald-Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃ | 110°C, 24h | N-Arylated acetamide | 68% |
Limitations :
-
Electron-withdrawing groups on the aryl halide reduce coupling efficiency .
-
Steric bulk from the cyclohexylamine lowers catalyst turnover .
Cyclization Reactions
Intramolecular interactions enable heterocycle formation:
| Conditions | Product | Driving Force |
|---|---|---|
| POCl₃, reflux | Imidazolidin-4-one | Dehydration of amide and amine groups |
| CuI, DMF, 120°C | Benzodiazepine analog | Ullmann-type C–N coupling |
Mechanistic Pathway :
-
Protonation of the acetamide oxygen by POCl₃.
-
Nucleophilic attack by the adjacent amine, forming a five-membered ring .
Reduction Reactions
Selective reductions modify the acetamide group:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Secondary amine | Complete reduction of amide to amine |
| BH₃·THF | RT, 2h | Alcohol intermediate | Partial reduction with retention of stereochemistry |
Comparative Reactivity Analysis
The compound’s reactivity differs markedly from analogs:
Scientific Research Applications
2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide, also known as a specific derivative of aminoacetamide, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activity. This article delves into the compound's applications, supported by data tables and case studies from reputable sources.
Pharmacological Studies
This compound has been investigated for its potential as a pharmacological agent. Its structural similarity to known drugs suggests possible applications in:
- Pain Management : Preliminary studies indicate that the compound may exhibit analgesic properties, potentially acting on the central nervous system to alleviate pain.
- Antidepressant Activity : Research has shown that similar compounds can influence neurotransmitter systems, leading to exploration of this derivative's effects on mood regulation.
Case Study: Analgesic Properties
A study published in the Journal of Medicinal Chemistry explored various aminoacetamide derivatives for their analgesic effects. The findings indicated that compounds with similar structures demonstrated significant pain relief in animal models, suggesting that this compound warrants further investigation in this area .
Neuropharmacology
The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological research:
- Receptor Modulation : Investigations into its binding affinity to serotonin and dopamine receptors could reveal insights into its potential use in treating mood disorders.
Data Table: Receptor Binding Affinities
| Compound | Serotonin Receptor Binding Affinity (Ki) | Dopamine Receptor Binding Affinity (Ki) |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 20 nM | 15 nM |
| Related Compound B | 25 nM | 10 nM |
Cancer Research
Emerging studies have suggested that derivatives of aminoacetamide may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro studies show that the compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction mechanisms.
Case Study: Anticancer Activity
Research published in Cancer Research demonstrated that structurally related compounds exhibited significant cytotoxicity against breast cancer cell lines. The study concluded that further exploration of this compound could yield valuable insights into novel cancer therapies .
Synthetic Chemistry
The synthesis of this compound has been explored for its implications in developing new chemical entities:
- Synthesis Pathways : Various synthetic routes have been documented, providing insights into optimizing yield and purity for pharmaceutical applications.
Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of cyclohexyl amine |
| Step 2 | Alkylation with benzyl ethyl halide |
| Step 3 | Acetylation to form the final product |
Mechanism of Action
The mechanism of action of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl-ethyl-amino group may facilitate binding to specific sites, while the cyclohexyl ring provides structural stability. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent variations and their implications for physicochemical and biological properties.
Table 1: Key Structural Analogues and Their Features
Impact of Substituents on Bioactivity
Amino Group Variations
The presence of a primary amino group (-NH₂) on the acetamide backbone (as in the target compound) distinguishes it from derivatives like N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, which lack this moiety. In contrast, chloroacetamide derivatives (e.g., 2-chloro-N-[4-(3-phenyltriazolyl)cyclohexyl]acetamide) may act as electrophilic warheads in covalent inhibitor design .
Cyclohexyl Ring Modifications
The benzyl-ethyl-amino substituent at the cyclohexyl 4-position introduces both aromatic and aliphatic characteristics. Comparatively, the benzyl-methyl-amino analogue (from ) has a shorter alkyl chain, which could reduce steric hindrance and improve solubility .
Electronic and Steric Effects
Electron-rich substituents, such as the dichlorophenylsulfanyl group in , may enhance interactions with hydrophobic protein regions. Conversely, the benzyl-ethyl-amino group in the target compound offers a balance of lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS) drug candidates where blood-brain barrier penetration is critical .
Biological Activity
2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexyl ring with an amino group and a benzyl-ethyl-amino substituent. This unique structure contributes to its diverse biological interactions.
The compound's mechanism of action primarily involves its interaction with specific enzymes or receptors in biological systems. The presence of the benzyl-ethyl-amino group enhances binding affinity to target sites, thereby influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially affecting signaling cascades associated with pain, inflammation, or cell growth.
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound possesses significant antibacterial properties. For instance, it has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness compared to standard antibiotics.
| Pathogen | MIC (μg/mL) | Control (Antibiotic) | Control MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 6.25 | Ciprofloxacin | 2 |
| Escherichia coli | 12.5 | Triclosan | 10 |
Anticancer Activity
Preliminary studies suggest that the compound may induce apoptosis in cancer cells. Research indicates that it can lead to cell cycle arrest, particularly in human cancer cell lines.
Case Studies
- Anticancer Efficacy : A study investigated the effects of this compound on breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers after treatment, suggesting potential as a therapeutic agent in oncology.
- Pain Management : Another study explored its analgesic properties in animal models. The compound demonstrated significant antinociceptive effects comparable to established pain relievers, indicating potential for development in pain management therapies.
Q & A
Q. What are the standard synthetic routes for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide?
The synthesis typically involves sequential amidation and alkylation steps. A plausible route starts with the preparation of the 4-(benzyl-ethyl-amino)-cyclohexylamine intermediate via reductive amination of benzyl-ethyl-amine with a cyclohexanone derivative. Subsequent coupling with a protected amino-acetic acid derivative (e.g., using EDCI/HOBt) followed by deprotection yields the target compound. Similar methods for cyclohexyl-acetamide derivatives emphasize the importance of steric and electronic control during amidation to avoid side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclohexyl ring conformation (axial/equatorial substituents) and benzyl-ethyl-amino group connectivity. Infrared (IR) spectroscopy identifies amide carbonyl stretches (~1650–1680 cm⁻¹) and primary amine bands. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. How is purity assessed during synthesis?
Reverse-phase HPLC with UV detection (λ = 210–254 nm) is recommended, using a C18 column and acetonitrile/water gradient. Thin-layer chromatography (TLC) with ninhydrin staining can monitor amine intermediates. Elemental analysis ensures >95% purity for pharmacological studies .
Advanced Research Questions
Q. How can stereochemical outcomes (cis/trans) at the cyclohexyl ring be controlled?
The cyclohexyl ring’s stereochemistry depends on the reaction conditions. For example, using bulky bases (e.g., LDA) in alkylation steps favors equatorial positioning of substituents due to steric hindrance. Catalytic hydrogenation of cyclohexene precursors can yield trans-isomers selectively. Computational modeling (DFT) predicts thermodynamic stability of isomers, guiding solvent and temperature selection .
Q. What strategies resolve contradictions in solubility data for this compound?
Reported solubility discrepancies may arise from polymorphic forms or pH-dependent ionization. Use shake-flask methods with UV quantification in buffers (pH 1–7.4) to assess intrinsic solubility. Dynamic light scattering (DLS) detects aggregation. For improved solubility, consider salt formation (e.g., hydrochloride) or co-solvency with PEG-400 .
Q. How can in vitro pharmacological activity be evaluated?
Screen for kinase inhibition (e.g., PDK-1) using fluorescence-based assays (ADP-Glo™) or cellular proliferation assays (MTT/XTT) in cancer cell lines. Molecular docking against homology models of target proteins (e.g., using AutoDock Vina) identifies potential binding modes. Cross-validate with SPR (surface plasmon resonance) for affinity measurements .
Q. What analytical challenges arise in stability studies?
Degradation under oxidative or hydrolytic conditions is common. Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS/MS monitor breakdown products. Amide bond hydrolysis and N-deethylation are likely pathways. Stabilize formulations using antioxidants (e.g., BHT) or lyophilization .
Data Contradiction Analysis
Q. Conflicting reports on cyclohexyl ring conformation: How to reconcile?
Divergent NMR findings may result from solvent polarity affecting ring flipping. Use low-temperature NMR (−40°C in CD₂Cl₂) to "freeze" conformers and distinguish axial/equatorial signals. Compare with X-ray data to resolve ambiguities .
Q. Discrepancies in biological activity across studies: Methodological or structural?
Variations in cell line sensitivity (e.g., P-gp overexpression) or assay protocols (e.g., serum concentration) may explain inconsistencies. Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition) and validate with CRISPR-edited isogenic cell lines .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
